molecular formula C12H5Cl2F6N B12539436 5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole CAS No. 142223-22-1

5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole

Cat. No.: B12539436
CAS No.: 142223-22-1
M. Wt: 348.07 g/mol
InChI Key: KBBNZTSMHLOPHF-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoromethylated reagents under controlled conditions. One common method includes the use of trifluoromethylation agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. The dichlorophenyl group contributes to the binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
  • 3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo pyrazine derivatives
  • Trifluoromethyl-containing polysubstituted pyrimidine derivatives

Uniqueness

5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual trifluoromethylation is less common in similar compounds, providing distinct properties that can be leveraged in various applications .

Properties

CAS No.

142223-22-1

Molecular Formula

C12H5Cl2F6N

Molecular Weight

348.07 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole

InChI

InChI=1S/C12H5Cl2F6N/c13-7-2-1-5(3-8(7)14)9-4-6(11(15,16)17)10(21-9)12(18,19)20/h1-4,21H

InChI Key

KBBNZTSMHLOPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N2)C(F)(F)F)C(F)(F)F)Cl)Cl

Origin of Product

United States

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